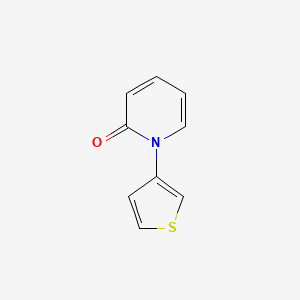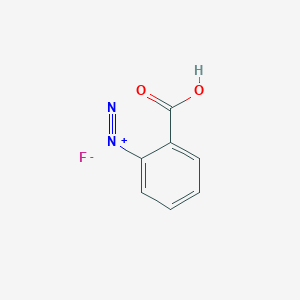
2-Carboxybenzene-1-diazonium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carboxybenzene-1-diazonium fluoride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Carboxybenzene-1-diazonium fluoride can be synthesized through the diazotization of 2-aminobenzoic acid. The process involves the reaction of 2-aminobenzoic acid with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The diazonium salt is often isolated as a solid by precipitation with a suitable counterion, such as fluoride.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carboxybenzene-1-diazonium fluoride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenol or aniline derivatives in the presence of a base, such as sodium hydroxide.
Major Products Formed
Substitution Products: Halobenzenes, phenols, and benzonitriles.
Azo Compounds: Colored azo dyes formed through coupling reactions.
Applications De Recherche Scientifique
2-Carboxybenzene-1-diazonium fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Carboxybenzene-1-diazonium fluoride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as nucleophilic substitution and coupling, leading to the formation of different products. The reactivity of the diazonium ion is attributed to the presence of the positively charged nitrogen atom, which makes it a good leaving group .
Comparaison Avec Des Composés Similaires
2-Carboxybenzene-1-diazonium fluoride can be compared with other diazonium salts, such as:
- Benzenediazonium chloride
- Benzenediazonium bromide
- Benzenediazonium nitrate
Uniqueness
The presence of the carboxyl group in this compound makes it unique compared to other diazonium salts. This functional group can influence the reactivity and solubility of the compound, making it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
94973-55-4 |
|---|---|
Formule moléculaire |
C7H5FN2O2 |
Poids moléculaire |
168.12 g/mol |
Nom IUPAC |
2-carboxybenzenediazonium;fluoride |
InChI |
InChI=1S/C7H4N2O2.FH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4H;1H |
Clé InChI |
IQFBUTXUHGFQMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[N+]#N.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


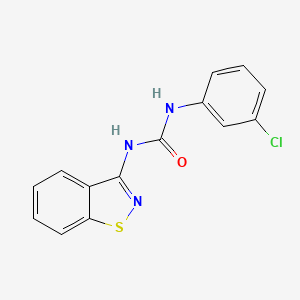
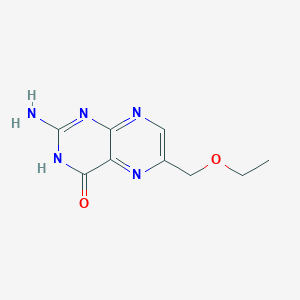
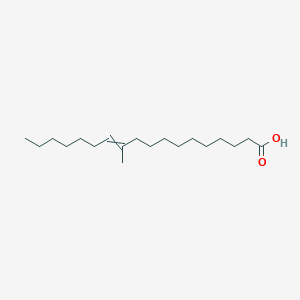


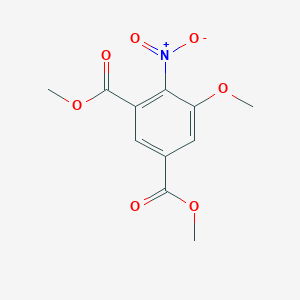
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
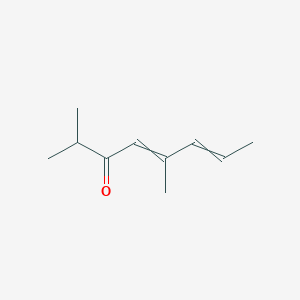
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
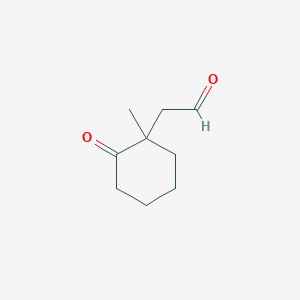

![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)

